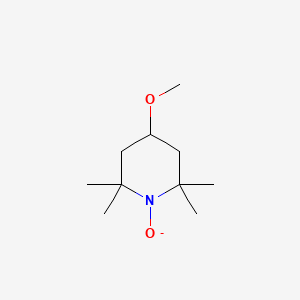

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Overview

Description

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an aminoxyl free radical commonly employed in various chemical reactions, particularly oxidation reactions. It is known for its stability and effectiveness as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be synthesized through the oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone under controlled conditions .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst, followed by oxidation using hydrogen peroxide. The reaction is carried out at temperatures between 50-70°C .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly when reacting with halogenated compounds .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxone. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Substitution: Halogenated compounds such as chloroformates can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized derivatives of alcohols and substituted piperidines .

Scientific Research Applications

Organic Synthesis

4-Methoxy-TEMPO serves as an effective catalyst in oxidation reactions. Its applications include:

- Oxidation of Alcohols : It catalyzes the conversion of primary and secondary alcohols to aldehydes and ketones. This reaction is essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

| Reaction Type | Substrates | Products | Reference |

|---|---|---|---|

| Alcohol Oxidation | Primary and Secondary Alcohols | Aldehydes and Ketones | |

| Aerobic Oxidative Synthesis | Benzoxazoles/Benzothiazoles | Various Organic Compounds |

Biochemical Research

In biochemical contexts, 4-methoxy-TEMPO is employed to study free radicals and their biological effects:

- Antioxidant Studies : It has been investigated for its potential to mitigate oxidative stress by scavenging free radicals. This property is crucial in understanding cellular oxidative damage and developing antioxidant therapies .

- Cellular Effects : The compound influences cell signaling pathways and gene expression by modulating the redox state within cells. This modulation can affect various biological processes sensitive to oxidative stress.

Medicinal Chemistry

Research has explored the potential therapeutic applications of 4-methoxy-TEMPO:

- Antioxidant Potential : As an antioxidant, it may play a role in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .

- Therapeutic Development : Investigations are ongoing into its use as a protective agent in conditions characterized by oxidative stress .

Industrial Applications

4-Methoxy-TEMPO finds utility in industrial processes:

- Polymer Stabilization : It is used as a stabilizer in polymer production due to its ability to inhibit free radical polymerization processes. This application is critical in producing durable materials for various industries .

Case Study 1: Antioxidant Efficacy

A study demonstrated that 4-methoxy-TEMPO effectively reduced lipid peroxidation in cellular models exposed to oxidative stress. The compound showed significant protective effects against radiation-induced cellular damage, highlighting its potential in therapeutic applications for conditions related to oxidative stress .

Case Study 2: Organic Synthesis Innovation

Research published in Angewandte Chemie illustrated the efficient use of 4-methoxy-TEMPO as a catalyst for aerobic oxidation reactions leading to the synthesis of complex organic molecules such as benzoxazoles. This study emphasized the compound's versatility and effectiveness in facilitating organic transformations under mild conditions .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine involves its role as a free radical. It can abstract hydrogen atoms from substrates, leading to the formation of oxidized products. The compound’s stability as a free radical allows it to participate in multiple reaction cycles without significant degradation .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Similar in structure but contains a hydroxyl group instead of a methoxy group.

4-Carboxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Contains a carboxyl group, making it more acidic and suitable for different types of reactions.

Uniqueness

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as a catalyst in oxidation reactions .

Biological Activity

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine (commonly referred to as "4-MO") is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.

4-MO is characterized by its unique structure that contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 95407-69-5

Antioxidant Activity

4-MO exhibits significant antioxidant properties. It functions by scavenging free radicals, which are known to contribute to oxidative stress and various diseases. The antioxidant activity of 4-MO has been quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

These results indicate that 4-MO is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research has demonstrated that 4-MO possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that 4-MO may serve as a potential lead compound for developing new antimicrobial agents.

The biological activities of 4-MO can be attributed to its ability to interact with cellular components:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts the cell membrane integrity of pathogens, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the protective effects of 4-MO on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. Results showed that pre-treatment with 4-MO significantly reduced cell death and increased cell viability by approximately 45%.

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another investigation focused on the efficacy of 4-MO against biofilm-forming bacteria. The results indicated that at sub-inhibitory concentrations, 4-MO reduced biofilm formation by up to 70% in Staphylococcus aureus.

Pharmacokinetics

The pharmacokinetic profile of 4-MO suggests good bioavailability due to its moderate lipophilicity. Studies indicate that it is rapidly absorbed after oral administration and exhibits a half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves oxidation of the parent piperidine derivative (e.g., 2,2,6,6-tetramethylpiperidine) followed by methoxylation. Key factors include:

- Oxidation: Use of peracetic acid or m-CPBA in dichloromethane under inert atmospheres to avoid side reactions .

- Methoxylation: Controlled addition of methylating agents (e.g., methyl iodide) with NaOH as a base to prevent over-alkylation. Yields vary with stoichiometry (1.2–1.5 eq. of methylating agent) and temperature (0–25°C) .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., >200°C observed in similar tetramethylpiperidine derivatives) .

- Photostability: Expose samples to UV light (254 nm) and monitor degradation via HPLC with UV detection (λ = 220–280 nm). Use amber vials for long-term storage .

- Humidity Sensitivity: Store samples in desiccators with silica gel and analyze moisture uptake via Karl Fischer titration .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows characteristic methoxy singlet at δ 3.3–3.5 ppm and piperidine ring protons as multiplets (δ 1.2–2.1 ppm). ¹³C NMR confirms quaternary carbons (δ 70–80 ppm for N-oxide) .

- MS: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (calc. for C₁₀H₂₀NO₂: 194.1512) and fragmentation patterns (e.g., loss of methoxy group) .

- FTIR: Peaks at 1260–1280 cm⁻¹ (C-O stretch) and 960–980 cm⁻¹ (N-O stretch) validate functional groups .

Advanced Research Questions

Q. How does the N-oxide moiety influence the compound’s reactivity in radical scavenging or catalytic applications?

Methodological Answer:

- Radical Scavenging: Use EPR spectroscopy to detect stable nitroxide radicals. Compare kinetics with TEMPO derivatives; the methoxy group may enhance electron-donating capacity .

- Catalysis: Test in oxidation reactions (e.g., alcohol-to-ketone) using H₂O₂ or O₂. Monitor turnover frequency (TOF) via GC-MS. The bulky tetramethyl groups may sterically hinder substrate binding .

Q. What computational methods are suitable for predicting the compound’s electronic properties and intermolecular interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps. Compare with experimental redox potentials .

- MD Simulations: Simulate solvation in water/DMSO mixtures (GROMACS) to assess hydrogen bonding with the N-oxide group. Correlate with solubility data .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Use a standardized shake-flask method (25°C, 24 h equilibration) across solvents (e.g., water, ethanol, DMSO). Analyze supernatant via UV-vis or HPLC .

- Temperature Dependence: Measure solubility at 5°C intervals (10–40°C) and fit data to the van’t Hoff equation to calculate enthalpy of dissolution .

- Polymorphism Check: Perform X-ray crystallography or PXRD to rule out crystal form variations affecting solubility .

Q. What strategies optimize its use as a spin label in EPR studies of biomolecules?

Methodological Answer:

- Site-Specific Labeling: Introduce thiol-reactive groups (e.g., maleimide) via post-synthetic modification. Confirm conjugation efficiency using MALDI-TOF MS .

- Relaxation Studies: Measure phase memory time (Tm) at X-band frequencies (9–10 GHz) in glycerol/water mixtures to assess rigidity at biomolecular interfaces .

Properties

IUPAC Name |

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWUNHAMWRFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915010 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95407-69-5 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.